molecular formula C16H14N2O B1268753 1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde CAS No. 537010-30-3

1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde

Cat. No. B1268753
CAS RN: 537010-30-3
M. Wt: 250.29 g/mol
InChI Key: GHLJKKLRCGLZRL-UHFFFAOYSA-N
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Description

“1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde” is a compound that contains a benzimidazole core, which is a fused benzene and imidazole ring. It also has a methylbenzyl group attached to one nitrogen of the imidazole ring and a carbaldehyde group (also known as a formyl group) attached to the 2-position of the benzimidazole .


Molecular Structure Analysis

The molecular structure of “1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde” would consist of a benzimidazole ring attached to a methylbenzyl group and a carbaldehyde group. The exact structure would depend on the positions of these attachments .


Chemical Reactions Analysis

Benzimidazole derivatives, like “1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde”, can participate in various chemical reactions. They can act as ligands in the formation of metal complexes . They can also undergo reactions with various electrophiles and nucleophiles due to the presence of the imidazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde” would depend on its exact structure. Benzimidazole derivatives generally have high thermal stability and good resistance to oxidation and radiation .

Scientific Research Applications

Crystal Structure Analysis

This compound is utilized in the X-ray crystal structure analysis of benzimidazole derivatives. The analysis helps determine the molecular conformation and the stability of the structure, which is crucial for understanding the compound’s interactions and properties .

Pharmaceutical Intermediates

As a benzimidazole derivative, it serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structural properties are essential for the development of new drugs and therapeutic agents .

Future Directions

The future research directions for “1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde” could involve exploring its potential biological activities, given the wide range of activities exhibited by benzimidazole derivatives . Further studies could also focus on optimizing its synthesis and exploring its reactivity with various chemical reagents .

properties

IUPAC Name

1-[(4-methylphenyl)methyl]benzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-12-6-8-13(9-7-12)10-18-15-5-3-2-4-14(15)17-16(18)11-19/h2-9,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLJKKLRCGLZRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359417
Record name 1-(4-METHYLBENZYL)-1H-BENZIMIDAZOLE-2-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde

CAS RN

537010-30-3
Record name 1-[(4-Methylphenyl)methyl]-1H-benzimidazole-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=537010-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-METHYLBENZYL)-1H-BENZIMIDAZOLE-2-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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